1-Chloro-3-fluoro-4-methoxy-2-methylbenzene
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Overview
Description
1-Chloro-3-fluoro-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methoxy, and methyl groups
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methyl-4-methoxyphenol followed by a fluorination reaction. The reaction conditions typically include the use of halogenating agents such as chlorine gas and fluorinating agents like hydrogen fluoride or a fluorine-containing compound .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure higher yields and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
1-Chloro-3-fluoro-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity and leading to measurable changes in biological processes. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids .
Comparison with Similar Compounds
1-Chloro-3-fluoro-4-methoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a similar structure but lacks the methyl group, which can influence its reactivity and applications.
1-Chloro-4-fluoro-2-methoxy-3-methylbenzene:
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethoxy)benzene: This compound has an additional methoxymethoxy group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating groups, making it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-chloro-3-fluoro-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
KJIQVDCKCQPLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)Cl |
Origin of Product |
United States |
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